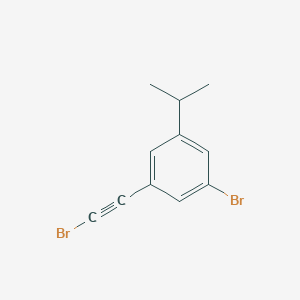

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene

描述

属性

IUPAC Name |

1-bromo-3-(2-bromoethynyl)-5-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2/c1-8(2)10-5-9(3-4-12)6-11(13)7-10/h5-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSQAQHKGRLJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination Reagents and Conditions

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are the primary brominating agents used for introducing the bromoethynyl group.

- Solvents: Inert solvents such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) are employed to control the reaction environment and prevent side reactions.

- Temperature: Low temperatures are maintained to enhance selectivity and minimize overbromination or decomposition.

Reaction Mechanism Insights

The bromination proceeds via electrophilic addition to the ethynyl moiety, selectively forming the bromoethynyl substituent. Control of reaction time and temperature is critical to avoid polybrominated byproducts.

Alternative Synthetic Approaches

Though direct bromination is common, alternative methods involve multi-step sequences starting from phenethyl alcohol derivatives or related compounds, which can be converted to halohydrocarbons through halogenation protocols:

- Halogenation of Alcohols: Using reagents such as triphenylphosphine (PPh3) with carbon tetrachloride (CCl4) or carbon tetrabromide (CBr4) in dichloromethane under nitrogen atmosphere facilitates conversion of hydroxyl groups to halides.

- This approach allows for the synthesis of bromo-substituted alkynes by subsequent functional group transformations.

Industrial Scale Considerations

Industrial synthesis involves scaling up the above laboratory methods with optimization for yield and purity:

- Use of controlled addition of bromine under inert atmosphere.

- Temperature regulation to maintain selectivity.

- Purification by column chromatography or crystallization to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Starting Material | 1-Bromo-3-isopropylbenzene | Aromatic core with bromine and isopropyl group | Commercially available or synthesized |

| Bromination | Br2 or NBS in CH2Cl2 or CCl4, low temp | Introduction of 2-bromoethynyl group | Controlled to avoid overbromination |

| Halogenation of Alcohols | PPh3 + CBr4 or CCl4 in CH2Cl2, N2 atmosphere | Conversion of phenethyl alcohol derivatives to halohydrocarbons | Alternative route for bromoalkyne synthesis |

| Purification | Silica gel column chromatography | Isolation of pure 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | Essential for removing side products |

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR at 400 MHz) confirms the substitution pattern and purity of the final compound.

- Chromatographic techniques such as chiral HPLC are used to analyze and purify intermediates and final products.

- Reaction yields and selectivity are optimized by adjusting reagent stoichiometry and reaction time.

Related Preparative Chemistry

While direct literature on 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene is limited, analogous preparation methods for brominated aromatic compounds (e.g., 1-bromo-3,5-dichlorobenzene) involve:

- Halogenation of acetanilide derivatives under acidic conditions.

- Subsequent bromination and diazotization steps to install bromine atoms regioselectively.

These methods underscore the importance of controlled halogenation and functional group interconversions in aromatic bromide synthesis.

This comprehensive overview synthesizes diverse research and industrial practices for preparing 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene, emphasizing reagent selection, reaction conditions, and purification strategies to achieve high purity and yield.

化学反应分析

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reduction of the bromoethynyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene serves as a valuable intermediate in the synthesis of other organic compounds. Its bromine substituents can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it a versatile building block in synthetic organic chemistry.

Reactivity Profile

The compound can undergo several types of reactions:

- Substitution Reactions: The bromine atoms can be substituted with nucleophiles such as sodium hydroxide or potassium tert-butoxide.

- Oxidation Reactions: It can be oxidized using potassium permanganate or chromium trioxide to yield oxidized derivatives.

- Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the bromoethynyl group.

These reactions expand its utility in creating complex molecular architectures necessary for pharmaceuticals and advanced materials.

Medicinal Chemistry

Potential Biological Activities

The structural features of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene suggest potential applications in medicinal chemistry:

- Neuroprotective Effects: Research on similar brominated compounds indicates their ability to target beta-amyloid plaques associated with Alzheimer’s disease. The unique structure of this compound may facilitate similar investigations into neuroprotection.

- Antimicrobial Activity: In preliminary studies, this compound exhibited moderate inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Case Study 1: Antimicrobial Testing

A study assessed the antimicrobial efficacy of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene against various bacterial strains. The results indicated moderate inhibition zones, as summarized below:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | E. coli | 12 |

| 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | S. aureus | 15 |

This suggests that the compound may have potential applications in developing new antimicrobial agents.

Case Study 2: Neuroprotective Screening

In another investigation focused on neuroprotective properties, derivatives of ethynylbenzene were screened for their ability to inhibit beta-amyloid aggregation. While direct data on this specific compound is limited, structural analogs demonstrated promising results in reducing plaque formation, indicating a pathway for future research into its neuroprotective potential.

作用机制

The mechanism of action of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

相似化合物的比较

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene can be compared with similar compounds such as:

1-Bromo-3-(2-bromoethynyl)-5-methylbenzene: This compound has a methyl group instead of an isopropyl group, which can influence its reactivity and applications.

1-Bromo-3-(2-bromoethynyl)-5-tert-butylbenzene: The presence of a tert-butyl group can lead to different steric and electronic effects compared to the isopropyl group.

1-Bromo-3-(2-bromoethynyl)-5-ethylbenzene: The ethyl group provides a different balance of steric and electronic properties compared to the isopropyl group.

生物活性

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene is a brominated organic compound with the molecular formula and a molecular weight of approximately 292.01 g/mol. This compound features a unique structure characterized by a benzene ring substituted with bromine atoms and an isopropyl group, making it significant in various fields, including medicinal chemistry and organic synthesis. Its potential biological activities warrant further exploration.

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene interacts with biological molecules through several mechanisms:

- Nucleophilic Substitution : The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit distinct biological activities.

- Formation of Reactive Intermediates : The presence of the bromoethynyl group allows for the generation of reactive intermediates that can interact with various cellular components, potentially modulating biological pathways.

- Enzyme Interaction : Similar compounds have shown the ability to inhibit specific enzymes or receptors, influencing cellular signaling pathways and biological responses .

Biological Activity Studies

Research into the biological activity of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene has highlighted its potential applications in several areas:

Neuroprotective Effects

Research on structurally related compounds has shown promise in targeting beta-amyloid plaques associated with Alzheimer's disease. These compounds may act as fluorescent markers or inhibitors in neurodegenerative processes. The unique structure of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene could facilitate similar investigations.

Case Studies

Case Study 1: Antimicrobial Testing

In a study examining the reactivity of brominated compounds, 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene was tested against various bacterial strains. Results indicated moderate inhibitory effects, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | E. coli | 12 |

| 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene | S. aureus | 15 |

Case Study 2: Neuroprotective Screening

In another investigation focused on neuroprotective properties, derivatives of ethynylbenzene were screened for their ability to inhibit beta-amyloid aggregation. While direct data on 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene is lacking, its structural analogs showed promising results in reducing plaque formation.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromoethynyl groups into aromatic systems like 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene?

- Methodological Answer : A stepwise approach is often employed. First, bromination at the para position of isopropylbenzene can be achieved using Br₂/FeBr₃, followed by Sonogashira coupling to introduce the ethynyl group. Subsequent bromination of the ethynyl moiety requires careful temperature control (0–5°C) to avoid side reactions. Catalytic Pd(PPh₃)₄ and CuI are typically used for cross-coupling, with THF or DMF as solvents. Purity verification via GC or HPLC (≥95%) is critical, as highlighted in brominated aromatic compound syntheses .

Q. How should researchers optimize purification protocols for brominated aromatic compounds to prevent decomposition?

- Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate gradients (5–20% EtOAc) effectively separates brominated intermediates. For thermally sensitive compounds, reduced-pressure distillation (e.g., bp 220–238°C for similar derivatives) minimizes decomposition . Storage under inert gas (Ar/N₂) at –20°C in amber vials prevents halogen loss, as recommended in safety protocols .

Q. Which spectroscopic techniques are most reliable for confirming the structure of polybrominated aromatics?

- Methodological Answer : ¹H and ¹³C NMR can identify isopropyl (δ 1.2–1.4 ppm for CH₃; δ 2.9–3.1 ppm for CH) and ethynyl (δ 2.8–3.0 ppm for C≡CH) groups. 2D NMR (HSQC, HMBC) resolves coupling patterns in crowded aromatic regions. High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₀Br₂). Cross-validation with X-ray crystallography (see Advanced Q3) is advised for ambiguous cases .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data for brominated aromatics be resolved?

- Methodological Answer : Dynamic effects in solution (e.g., rotational barriers in ethynyl groups) may cause NMR signals to differ from static X-ray structures. Refinement software like SHELXL can model disorder in crystallographic data. For example, anisotropic displacement parameters (ADPs) in SHELX account for thermal motion, while ORTEP-III visualizes electron density maps to validate bond angles. Triangulation with IR (C≡C stretch ~2100 cm⁻¹) and computational DFT calculations (e.g., Gaussian) resolves such contradictions .

Q. What computational approaches predict the regioselectivity of cross-coupling reactions involving 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For Suzuki-Miyaura coupling, the HOMO of the boronic acid partner interacts with the LUMO of the brominated aryl. Software like Gaussian or ORCA models steric effects from the isopropyl group, which may hinder transmetalation at the ortho position. Molecular dynamics simulations (e.g., GROMACS) further assess solvent and temperature impacts on reaction pathways .

Q. What challenges arise in crystallizing polybrominated aromatics, and how are they addressed?

- Methodological Answer : Heavy bromine atoms cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. SHELXD is used for phasing, with direct methods for initial structure solution. Twinning, common in brominated crystals, is managed via HKLF 5 format in SHELXL. For example, refining Flack parameters (x, y, z) resolves chiral ambiguities. Slow vapor diffusion (e.g., hexane into DCM) improves crystal quality by minimizing lattice defects .

Q. How do steric and electronic effects influence the reactivity of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene in nucleophilic substitutions?

- Methodological Answer : The isopropyl group imposes steric hindrance, directing nucleophiles (e.g., amines, thiols) to the less hindered para position. Electron-withdrawing bromine atoms activate the aryl ring for SNAr reactions, but the ethynyl group’s electron-deficient sp-hybridized carbon may compete. Hammett studies (σ⁺ values) quantify electronic effects, while Eyring plots (variable-temperature kinetics) differentiate steric vs. electronic contributions. GC-MS monitors intermediates to map reaction pathways .

Methodological Best Practices

Q. What safety protocols are critical when handling bromoethynyl compounds?

- Methodological Answer : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions). Bromoethynyl groups are prone to exothermic decomposition; DSC (Differential Scanning Calorimetry) screens thermal stability. Emergency protocols from SDS recommend NaOH-neutralization for spills and PPE (nitrile gloves, face shields). Fume hoods with HEPA filters mitigate inhalation risks during sonication or distillation .

Q. How can researchers validate synthetic yields when scaling up brominated intermediates?

- Methodological Answer : Design-of-Experiments (DoE) models (e.g., factorial designs) optimize parameters like catalyst loading (5–10 mol%) and reaction time (12–48 hr). Internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC improve yield accuracy. Replicate trials (n ≥ 3) with Student’s t-tests identify statistically significant variables. Pilot-scale reactors (1–5 L) with temperature-jacketed flasks ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。